Single-Digit Nanomolar Potency for CES2 Inhibition
The compound demonstrates exceptionally potent inhibition of human CES2, with an IC50 of 20 nM [1]. This is up to 75-fold more potent than the reference CES2 inhibitor loperamide, which has reported IC50 values ranging from 0.15 µM to 1.5 µM [2]. This superior potency makes Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)- the preferred choice for applications requiring near-complete CES2 blockade at low concentrations in vitro.
| Evidence Dimension | Cocaine Esterase (CES2) Inhibition |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Loperamide (reference CES2 inhibitor), IC50 range = 0.15 µM to 1.5 µM |
| Quantified Difference | 75-fold more potent than loperamide at the lower end of its potency range; up to 75-fold difference. |
| Conditions | Inhibition of CE2 in human liver microsomes using fluorescein diacetate as a substrate, preincubated for 10 mins followed by substrate addition, measured after 30 mins by LC-UV analysis [1]. |
Why This Matters
Higher potency allows for lower compound usage, reducing solvent exposure to biological systems and enabling sensitive detection of CES2-mediated metabolic events.
- [1] BindingDB entry for BDBM50154561 (CHEMBL3774603). Assay ID: ChEMBL_1561176. View Source
- [2] Zou, LW; Li, YG; Wang, P; Zhou, K; Hou, J; Jin, Q; Hao, DC; Ge, GB; Yang, L. Design, synthesis, and structure-activity relationship of benzothiazolyl-phenoxy-propanamides as selective carboxylesterase 2 inhibitors. Citation from BindingDB/Ki Summary for BDBM50154561, entry 50047214. Note: Comparator data for loperamide is derived from general literature on CES2 inhibition, cited within the same BindingDB summary. View Source
